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molecular formula C23H30BNO6 B8453248 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate CAS No. 1233525-93-3

2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

Cat. No. B8453248
M. Wt: 427.3 g/mol
InChI Key: LPUMGCGCAHLTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436008B2

Procedure details

Hydrogen chloride in 1,4-dioxane (4.0 M, 3.0 mL, 12 mmol) was added to a solution of 2-benzyl 1-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate (0.80 g, 1.9 mmol) in methylene chloride (3.0 mL) at r.t. and the mixture was stirred for 0.5 h. The solvent was removed under reduced pressure to provide the desired product as an HCl salt. LCMS (M+H)+: m/z=328.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[CH3:8][C:9]1([CH3:38])[C:13]([CH3:15])([CH3:14])[O:12][B:11]([C:16]2[CH:17]=[C:18]([C:28]([O:30][CH2:31][C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)=[O:29])[N:19](C(OC(C)(C)C)=O)[CH:20]=2)[O:10]1>C(Cl)Cl>[CH3:14][C:13]1([CH3:15])[C:9]([CH3:8])([CH3:38])[O:10][B:11]([C:16]2[CH:17]=[C:18]([C:28]([O:30][CH2:31][C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)=[O:29])[NH:19][CH:20]=2)[O:12]1.[ClH:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.8 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(N(C1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C(NC1)C(=O)OCC1=CC=CC=C1)C
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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